molecular formula C8H6N2O3S B13693244 5-Methoxy-2-nitrophenyl Isothiocyanate

5-Methoxy-2-nitrophenyl Isothiocyanate

Katalognummer: B13693244
Molekulargewicht: 210.21 g/mol
InChI-Schlüssel: OPYGRNPHUQGJJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with methoxy and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitrophenyl isothiocyanate typically involves the reaction of 5-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide and a base, followed by oxidation to form the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of a base .

Industrial Production Methods

Industrial production of isothiocyanates often employs large-scale reactions using similar methods as described above. The choice of reagents and conditions can vary depending on the desired yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-nitrophenyl isothiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as primary or secondary amines are commonly used in substitution reactions.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides can be used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-nitrophenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, DNA, and other cellular components, potentially disrupting their normal functions and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxy-2-nitrophenyl isothiocyanate is unique due to the presence of both methoxy and nitro groups on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates. The methoxy group can enhance the compound’s solubility and stability, while the nitro group can contribute to its electrophilic nature and potential biological effects .

Eigenschaften

Molekularformel

C8H6N2O3S

Molekulargewicht

210.21 g/mol

IUPAC-Name

2-isothiocyanato-4-methoxy-1-nitrobenzene

InChI

InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(10(11)12)7(4-6)9-5-14/h2-4H,1H3

InChI-Schlüssel

OPYGRNPHUQGJJL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.